2,4-Dihydroxy-5-nitrobenzoic acid
Overview
Description
“2,4-Dihydroxy-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 13722-96-8 . It has a molecular weight of 199.12 and its IUPAC name is 2,4-dihydroxy-5-nitrobenzoic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2,4-Dihydroxy-5-nitrobenzoic acid can be achieved through the nitration of α-resorcylic acid . The reaction products are separated by selective crystallization from water and ethyl acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NO6/c9-5-2-6 (10)4 (8 (13)14)1-3 (5)7 (11)12/h1-2,9-10H, (H,11,12) .
Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzoic acid has been found to inhibit the activity of wild type-bovine low M_r protein tyrosine phosphatase .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a density of 1.8±0.1 g/cm^3 . The boiling point is 474.0±30.0 °C at 760 mmHg .
Scientific Research Applications
1. Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid
- Summary of Application: In this research, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies .
- Methods of Application: The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .
- Results: The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, in vitro screening of antiproliferative activity was performed and also the acute toxicity of six hydrazide–hydrazones was assessed .
2. Synthesis of Entacapone
- Summary of Application: 2,4-Dihydroxy-5-nitrobenzoic Acid is a useful synthetic intermediate in the synthesis of Entacapone , a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used as an antiparkinsonian .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-Dihydroxy-5-nitrobenzoic Acid as a synthetic intermediate .
- Results: The result is the production of Entacapone, a drug used in the treatment of Parkinson’s disease .
3. Acidic Strength of Nitrobenzoic Acid
- Summary of Application: The acidic strength of nitrobenzoic acids, including 2,4-Dihydroxy-5-nitrobenzoic acid, is a topic of interest in physical chemistry .
- Methods of Application: The acidity of these compounds can be studied by measuring their pKa values and examining the factors that influence these values, such as the presence of electron-withdrawing nitro groups and the potential for intramolecular hydrogen bonding .
- Results: The nitro group acts to stabilize the negative charge of the resulting nitrobenzoate by pulling the negative charge onto itself. In the case of 2-nitrobenzoic acid, it is much nearer and therefore able to more effectively ‘remove’ the negative charge from the carboxylate group .
4. Synthesis of 1-(2,4-dinitrophenyl)ethanone
- Summary of Application: Although this application specifically involves 2,4-dinitrobenzoic acid, it’s worth noting that nitrobenzoic acids, including 2,4-Dihydroxy-5-nitrobenzoic acid, can be used in similar synthetic pathways .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-dinitrobenzoic acid in a condensation reaction with dimethyl malonate and a subsequent decarboxylation reaction .
- Results: The result is the production of 1-(2,4-dinitrophenyl)ethanone .
5. Spectrophotometric Determination of Diazepam
- Summary of Application: 2,4-Dinitrobenzoic acid, a compound similar to 2,4-Dihydroxy-5-nitrobenzoic acid, can be used in the spectrophotometric determination of diazepam in pure samples and in its pharmaceutical preparations .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-dinitrobenzoic acid in a spectrophotometric analysis .
- Results: The result is the accurate determination of diazepam concentrations in various samples .
6. Synthesis of Other Nitrobenzoic Acid Derivatives
- Summary of Application: 2,4-Dihydroxy-5-nitrobenzoic acid can potentially be used as a starting material for the synthesis of other nitrobenzoic acid derivatives .
- Methods of Application: The specific methods of application are not detailed in the source, but it would involve various organic reactions to modify the structure of the 2,4-Dihydroxy-5-nitrobenzoic acid .
- Results: The result would be the production of various nitrobenzoic acid derivatives, which could have a wide range of potential applications .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
2,4-dihydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFWKCHUQZGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929741 | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-nitrobenzoic acid | |
CAS RN |
13722-96-8 | |
Record name | Benzoic acid, 2,4-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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